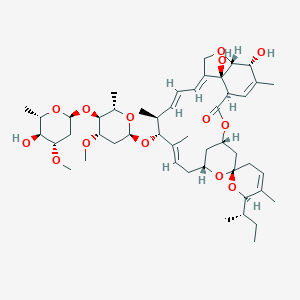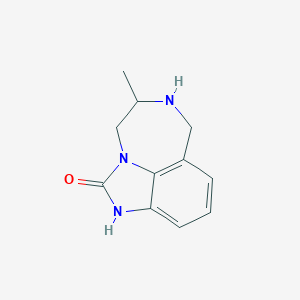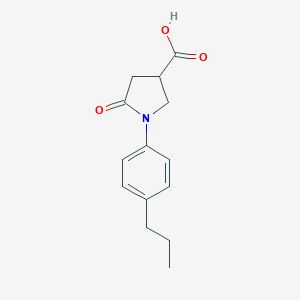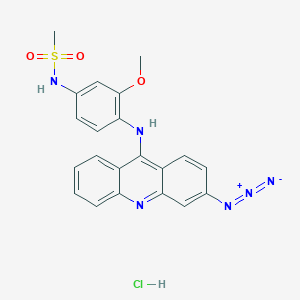
2-(2-Acetylaminoethyl)-6-cyanopyridine
Vue d'ensemble
Description
2-(2-Acetylaminoethyl)-6-cyanopyridine, also known as ACEPy, is a synthetic compound that belongs to the pyridine family. It is widely used in scientific research due to its unique chemical properties and potential applications. In
Mécanisme D'action
The mechanism of action of 2-(2-Acetylaminoethyl)-6-cyanopyridine is not fully understood. However, it is believed that 2-(2-Acetylaminoethyl)-6-cyanopyridine interacts with various proteins and enzymes in the body, leading to changes in their activity and function. 2-(2-Acetylaminoethyl)-6-cyanopyridine has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
2-(2-Acetylaminoethyl)-6-cyanopyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. 2-(2-Acetylaminoethyl)-6-cyanopyridine has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body. Additionally, 2-(2-Acetylaminoethyl)-6-cyanopyridine has been shown to have neuroprotective properties, which may help protect neurons from damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Acetylaminoethyl)-6-cyanopyridine in lab experiments is its versatility. 2-(2-Acetylaminoethyl)-6-cyanopyridine can be used in a wide range of applications, from catalysis to drug discovery. Additionally, 2-(2-Acetylaminoethyl)-6-cyanopyridine is relatively easy to synthesize and purify, making it a cost-effective choice for researchers. However, one limitation of using 2-(2-Acetylaminoethyl)-6-cyanopyridine is its potential toxicity. 2-(2-Acetylaminoethyl)-6-cyanopyridine has been shown to be toxic in certain concentrations, and caution should be taken when handling and using this compound.
Orientations Futures
There are many potential future directions for research involving 2-(2-Acetylaminoethyl)-6-cyanopyridine. One area of interest is the development of 2-(2-Acetylaminoethyl)-6-cyanopyridine-based fluorescent dyes for imaging applications. 2-(2-Acetylaminoethyl)-6-cyanopyridine has also been studied for its potential use in the treatment of cancer and Alzheimer's disease, and further research in these areas could lead to the development of new therapies. Additionally, 2-(2-Acetylaminoethyl)-6-cyanopyridine could be used as a starting material for the synthesis of new compounds with unique properties and potential applications.
Conclusion:
In conclusion, 2-(2-Acetylaminoethyl)-6-cyanopyridine is a versatile and potentially valuable compound for scientific research. Its unique chemical properties and potential applications make it a valuable tool for researchers in various fields. Further research in this area could lead to the development of new therapies and technologies that could have a significant impact on human health and well-being.
Applications De Recherche Scientifique
2-(2-Acetylaminoethyl)-6-cyanopyridine has a wide range of potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, such as pyridine-based polymers and fluorescent dyes. 2-(2-Acetylaminoethyl)-6-cyanopyridine can also be used as a ligand for metal ions and as a catalyst for organic reactions. Additionally, 2-(2-Acetylaminoethyl)-6-cyanopyridine has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
135450-58-7 |
|---|---|
Nom du produit |
2-(2-Acetylaminoethyl)-6-cyanopyridine |
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
N-[2-(6-cyanopyridin-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C10H11N3O/c1-8(14)12-6-5-9-3-2-4-10(7-11)13-9/h2-4H,5-6H2,1H3,(H,12,14) |
Clé InChI |
OBLJOXCFETZQEJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=NC(=CC=C1)C#N |
SMILES canonique |
CC(=O)NCCC1=NC(=CC=C1)C#N |
Synonymes |
Acetamide, N-[2-(6-cyano-2-pyridinyl)ethyl]- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

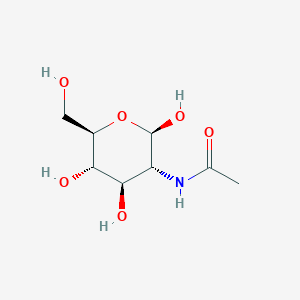
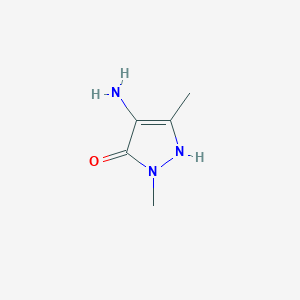
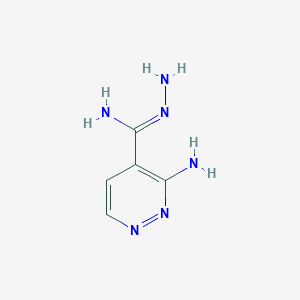
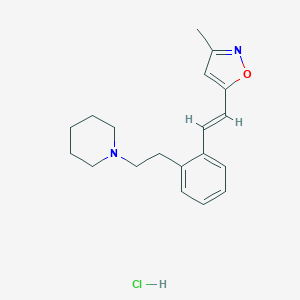
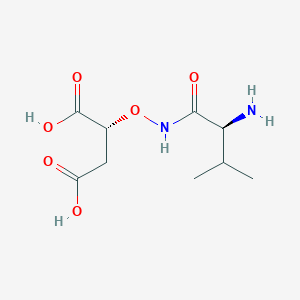
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
